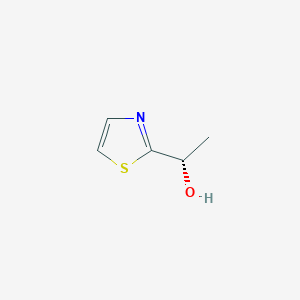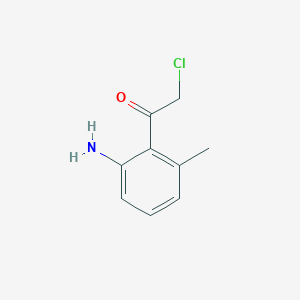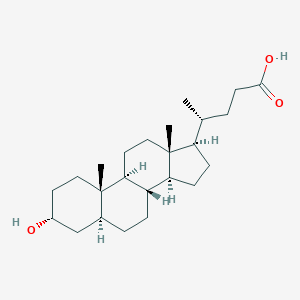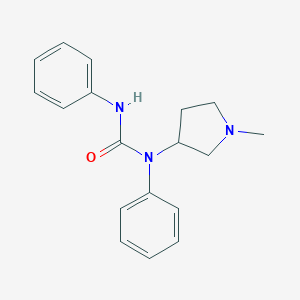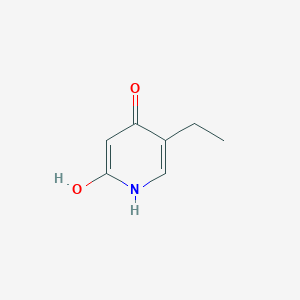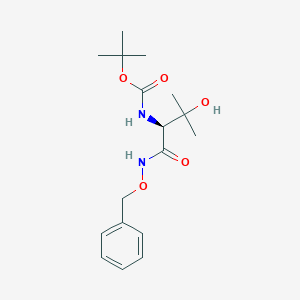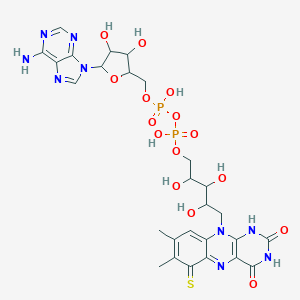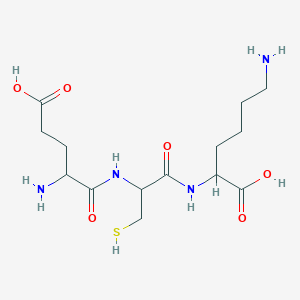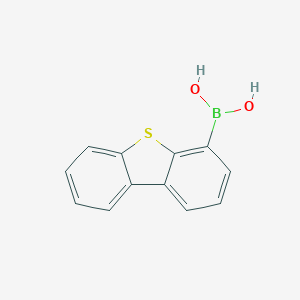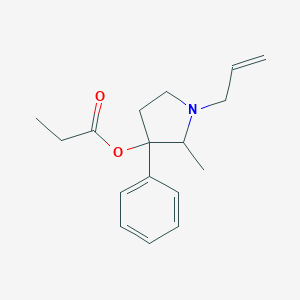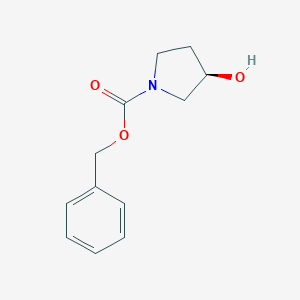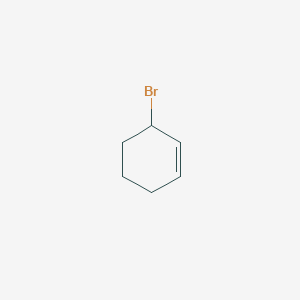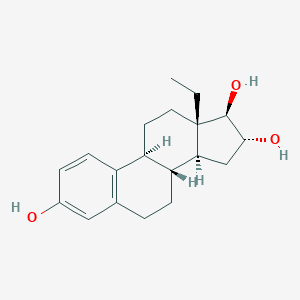
18-Homo-oestriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18-Homo-oestriol (18-HE) is a naturally occurring estrogenic steroid hormone that has been the subject of scientific research for several decades. It is a metabolite of estradiol, a primary female sex hormone, and is produced in the liver and kidneys. 18-HE has been shown to have a wide range of potential applications in scientific research, including as a biomarker for certain diseases and as a potential therapeutic agent.
Wirkmechanismus
The mechanism of action of 18-Homo-oestriol is not fully understood, but it is believed to act through binding to estrogen receptors in the body. This binding can lead to a range of physiological effects, including changes in gene expression and cellular proliferation.
Biochemische Und Physiologische Effekte
18-Homo-oestriol has been shown to have a range of biochemical and physiological effects in the body. These include increasing bone density, reducing inflammation, and improving cognitive function. Additionally, 18-Homo-oestriol has been shown to have a protective effect on the cardiovascular system, reducing the risk of heart disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 18-Homo-oestriol in lab experiments is its potential as a biomarker for certain diseases. Additionally, 18-Homo-oestriol is relatively easy to synthesize and can be produced in large quantities. However, there are also limitations to its use, including the fact that its mechanism of action is not fully understood and that it may have different effects in different individuals.
Zukünftige Richtungen
There are several potential future directions for research on 18-Homo-oestriol. One area of interest is its potential as a therapeutic agent for conditions such as multiple sclerosis and Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to identify other potential applications in scientific research.
Synthesemethoden
The synthesis of 18-Homo-oestriol can be achieved through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create 18-Homo-oestriol from other compounds, while enzymatic synthesis involves the use of enzymes to catalyze the conversion of other compounds into 18-Homo-oestriol.
Wissenschaftliche Forschungsanwendungen
There are several potential applications of 18-Homo-oestriol in scientific research. One of the most promising is as a biomarker for certain diseases, including breast cancer and Down syndrome. Studies have shown that levels of 18-Homo-oestriol in urine and blood can be used to identify individuals at risk of developing these diseases. Additionally, 18-Homo-oestriol has been shown to have anti-inflammatory and neuroprotective properties, making it a potential therapeutic agent for conditions such as multiple sclerosis and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
19882-03-2 |
|---|---|
Produktname |
18-Homo-oestriol |
Molekularformel |
C19H26O3 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,16R,17R)-13-ethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol |
InChI |
InChI=1S/C19H26O3/c1-2-19-8-7-14-13-6-4-12(20)9-11(13)3-5-15(14)16(19)10-17(21)18(19)22/h4,6,9,14-18,20-22H,2-3,5,7-8,10H2,1H3/t14-,15-,16+,17-,18+,19+/m1/s1 |
InChI-Schlüssel |
KMVJBESLNMZCAQ-QKDSSNGWSA-N |
Isomerische SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O |
SMILES |
CCC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Kanonische SMILES |
CCC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Synonyme |
18-homoestriol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



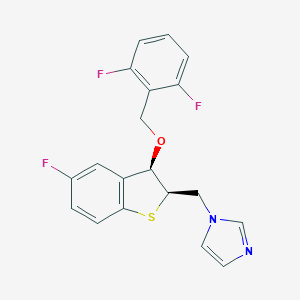
![[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate](/img/structure/B24755.png)
